REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7]O)=[CH:4][CH:3]=1.NC(N)=[S:13].Br.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][CH2:7][SH:13])=[CH:4][CH:3]=1 |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(CCO)C=C1
|
Name
|
|
Quantity
|
24.3 g
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
161 g
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
38.3 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
380 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 9 hours
|
Duration
|
9 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours under a gentle stream of nitrogen
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled
|
Type
|
CUSTOM
|
Details
|
the oily organic layer separated
|
Type
|
EXTRACTION
|
Details
|
extracted with 3×50 ml portions of diethyl ether
|
Type
|
WASH
|
Details
|
the combination washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ethereal solution was dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)CCS
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 62.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |